molecular formula C22H21F3N4OS B3019480 N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223799-13-0

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B3019480
CAS No.: 1223799-13-0
M. Wt: 446.49
InChI Key: XQKJFEQGCDQHDT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative characterized by:

  • A 2,4-difluorophenyl group at the N-terminus.
  • A 1,4,8-triazaspiro[4.5]deca-1,3-diene core with a 4-fluorophenyl substituent.
  • A thioacetamide linker bridging the spirocyclic system and the difluorophenyl moiety.

This compound’s design integrates fluorine atoms for enhanced metabolic stability and lipophilicity, a spirocyclic framework for conformational rigidity, and a thioether bond to modulate electronic properties. Such features are common in pharmacologically active molecules targeting enzymes or receptors requiring precise steric and electronic complementarity .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-7-6-16(24)12-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKJFEQGCDQHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a difluorophenyl group and a triazaspiro structure. The molecular formula is C20H20F2N4S, indicating the presence of fluorine, nitrogen, and sulfur in its composition.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that certain derivatives demonstrate comparable or superior antifungal activity against pathogenic species such as Candida albicans and Aspergillus spp. .

The mechanism through which this compound exerts its antifungal effects may involve the inhibition of specific enzymes involved in fungal cell wall synthesis or metabolism. For example, related compounds have been shown to inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi .

Anti-inflammatory Activity

In addition to antifungal properties, derivatives of this compound have been evaluated for anti-inflammatory activity. Studies have reported that certain analogs effectively inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response . The IC50 values for these compounds indicate their potency in suppressing inflammation.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A22.3428.24
Compound B43.6953.83
Compound C34.9446.58

Case Studies

  • Antifungal Evaluation : A study conducted on a series of triazole derivatives found that specific modifications to the structure enhanced antifungal activity significantly compared to traditional agents like fluconazole . The structural similarities with this compound suggest potential for similar enhancements.
  • Inflammation Studies : A recent investigation into novel chalcone derivatives demonstrated substantial inhibition of COX-2 activity with certain compounds showing selective action over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with specific biological targets, making it a candidate for the development of novel pharmaceuticals.

Anticancer Activity

Research has indicated that compounds similar to N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antiviral Properties

The compound's structural analogs have been explored for their antiviral activities, particularly against viruses like HIV and influenza. The presence of fluorine atoms in the structure enhances its metabolic stability and bioavailability, which are critical for effective antiviral action .

Biological Research Applications

In addition to medicinal uses, this compound is valuable in biological research for understanding molecular interactions and mechanisms of action.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules. These studies help elucidate its binding affinity and specificity towards target proteins involved in disease pathways .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological properties of compounds like this compound. By modifying different parts of the molecule and assessing their biological activity, researchers can identify key structural features that enhance efficacy and reduce toxicity .

Data Tables and Case Studies

Application Area Description References
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cells; effective against multiple cell lines.
Antiviral PropertiesPotential activity against HIV and influenza; enhanced stability due to fluorination.
Molecular DockingPredicts binding interactions with target proteins; aids in drug design strategies.
Structure-Activity RelationshipIdentifies optimal modifications for improved efficacy; crucial for drug development processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Halogen Substituents Core Structure Linker Type Key Properties Reference
Target Compound 2,4-difluorophenyl 1,4,8-triazaspiro[4.5] Thioacetamide High rigidity, fluorophilic, metabolic stability
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-phthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,4-dichlorophenyl Phthalazinone-triazole Thioacetamide Enhanced π-π stacking, higher molecular weight
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl None (thiazole) Acetamide Hydrogen-bonding capacity, flexible
Flutolanil 3-(1-methylethoxy)phenyl Benzamide Amide Hydrophobic, pesticide activity

Key Research Findings

Halogen Effects : Fluorine in the target compound improves metabolic stability and electronegativity compared to chlorine analogues, which may enhance target engagement but reduce solubility .

Spirocyclic Advantage : The 1,4,8-triazaspiro core confers conformational rigidity, likely improving selectivity over flexible analogues like thiazole-based acetamides .

Thioether vs. Ether Linkers : The thioacetamide linker in the target compound may offer better resistance to enzymatic cleavage compared to oxygen-based linkers in naphthofuran derivatives .

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